molecular formula C19H20N4O3 B2611863 1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1251691-30-1

1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No. B2611863
CAS RN: 1251691-30-1
M. Wt: 352.394
InChI Key: UGUBPMMWPOJKRH-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a piperidine derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methodologies for synthesizing compounds with structural elements similar to "1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide", exploring the relationship between chemical structure and biological activity. For instance, the synthesis of indole-3-carboxamides and their evaluation for receptor affinity provides insights into the structural requirements for activity at specific receptors, such as the 5-HT4 receptor, which is involved in gastrointestinal motility disorders among other functions (Schaus et al., 1998). Additionally, research on benzimidazoles as selective neuropeptide Y Y1 receptor antagonists has contributed to the development of potential antiobesity drugs, highlighting the importance of specific chemical functionalities and their positioning for receptor affinity and selectivity (Zarrinmayeh et al., 1998).

Biological Activity and Potential Applications

Studies on compounds with structural similarities to "1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" have shown a range of biological activities, suggesting potential applications in drug development. For example, compounds targeting the cannabinoid receptor 1 (CB1) through allosteric modulation have been explored for their therapeutic potential, with modifications to the indole-2-carboxamide structure affecting binding affinity and cooperativity, indicating the feasibility of designing potent CB1 allosteric modulators (Khurana et al., 2014). This area of research is significant for the development of treatments for conditions such as obesity, metabolic disorders, and pain.

Chemical Functionalization and Derivatives

The exploration of chemical functionalization and the synthesis of derivatives are critical for expanding the range of potential applications of compounds. Research on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents provides valuable insights into the structure-activity relationships necessary for antipsychotic efficacy and the reduction of side effects (Norman et al., 1996). Such studies contribute to the understanding of how modifications to the chemical structure can enhance therapeutic profiles for mental health treatments.

properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-10-17(22-26-12)21-18(24)13-6-8-23(9-7-13)19(25)15-11-20-16-5-3-2-4-14(15)16/h2-5,10-11,13,20H,6-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUBPMMWPOJKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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